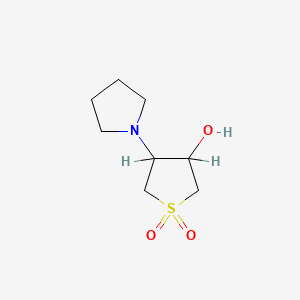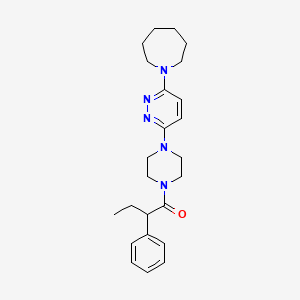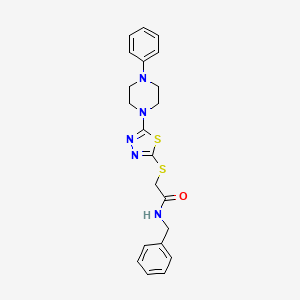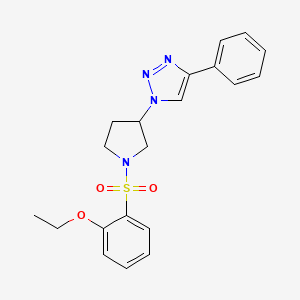![molecular formula C23H29N3O3S B2676950 Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923139-42-8](/img/structure/B2676950.png)
Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . It is a bicyclic compound with two nitrogen atoms in each ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the compound was refluxed in phosphorus oxychloride . The Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light, may also be involved .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. For example, the presence of two nitrogen atoms in each ring of the bicyclic structure influences its reactivity . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Aplicaciones Científicas De Investigación
Synthesis and Properties
- Research has been conducted on the synthesis and properties of derivatives of 2-alkylthio-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids. These studies explore the condensation processes and alkylation to yield compounds with potential pharmacological activity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).
Pharmaceutical Evaluation
- A study was conducted on the synthesis and pharmaceutical evaluation of pyrimidine derivatives, including docking studies to understand their interactions and potential as anticancer, antifungal, and insecticidal agents (Shafiq et al., 2020).
Novel Derivative Synthesis
- Ionic liquid-mediated synthesis has been explored for creating novel chromone-pyrimidine coupled derivatives. These compounds show promise in various biological activities, including antifungal, antibacterial, and anticancer applications (Nikalje et al., 2017).
Antimicrobial Activity
- The synthesis and evaluation of antimicrobial activity of pyrimidine glycosides have been a subject of study, showing how these compounds can be effective against a range of microbial organisms (El‐Sayed et al., 2008).
Antitumor Agents
- Some pyridine derivatives, including ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, have been found to have potent antimitotic and antitumor activities in mice (Temple et al., 1992).
Structural Analysis
- Crystal structure analysis of compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the molecular structure and potential applications in pharmaceutical research (Yang, 2009).
Direcciones Futuras
The future directions for this compound involve its potential development as a neuroprotective and anti-neuroinflammatory agent . Its promising neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
ethyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-6-12-30-23-25-20-19(21(27)26-23)18(16-10-8-15(9-11-16)13(3)4)17(14(5)24-20)22(28)29-7-2/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEWWOHODGGSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


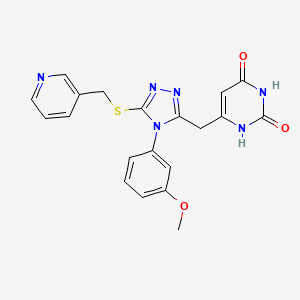
![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
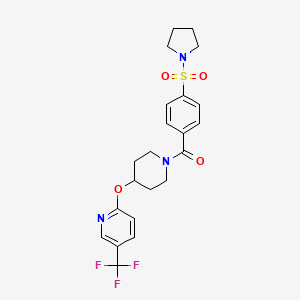


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)
![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)


